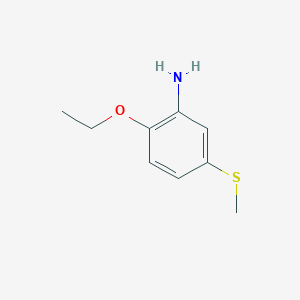
2-Ethoxy-5-(methylthio)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-5-(methylthio)aniline is an organic compound with the molecular formula C9H13NOS It is a derivative of aniline, featuring an ethoxy group at the 2-position and a methylthio group at the 5-position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(methylthio)aniline typically involves the introduction of the ethoxy and methylthio groups onto an aniline derivative. One common method is the nucleophilic aromatic substitution reaction, where an appropriate aniline derivative is reacted with ethyl iodide and methylthiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethoxy-5-(methylthio)aniline can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like iron powder and hydrochloric acid.
Substitution: The ethoxy and methylthio groups can be substituted with other functional groups through nucleophilic or electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Ethyl iodide, methylthiol, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-5-(methylthio)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-5-(methylthio)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The ethoxy and methylthio groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methoxy-5-(methylthio)aniline: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxy-4-(methylthio)aniline: Similar structure but with the methylthio group at the 4-position.
2-Ethoxy-5-(ethylthio)aniline: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
2-Ethoxy-5-(methylthio)aniline is unique due to the specific positioning of the ethoxy and methylthio groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H13NOS |
|---|---|
Molekulargewicht |
183.27 g/mol |
IUPAC-Name |
2-ethoxy-5-methylsulfanylaniline |
InChI |
InChI=1S/C9H13NOS/c1-3-11-9-5-4-7(12-2)6-8(9)10/h4-6H,3,10H2,1-2H3 |
InChI-Schlüssel |
JNPIOEOEHGVFSE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)SC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


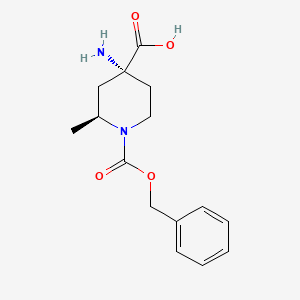


![N-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-8-carboxamide](/img/structure/B13004041.png)

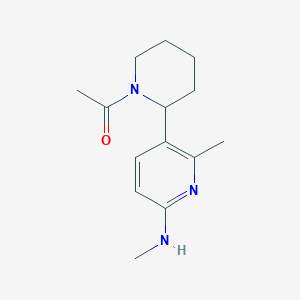
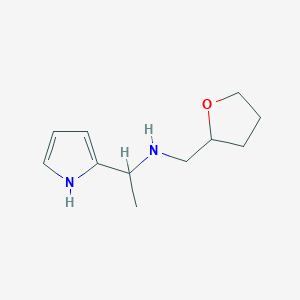

![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
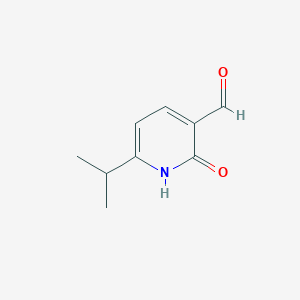
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)


